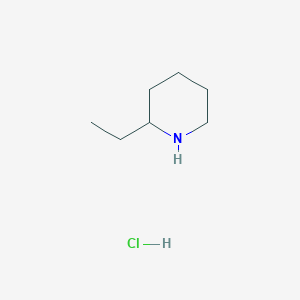

2-Ethylpiperidine hydrochloride

Description

Properties

IUPAC Name |

2-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEDNVOKYCDBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481546 | |

| Record name | 2-ETHYLPIPERIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-99-7 | |

| Record name | 2-ETHYLPIPERIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylpiperidine Hydrochloride and Analogues

Direct Synthesis Strategies for 2-Ethylpiperidine (B74283) Hydrochloride

Direct synthesis methods focus on the straightforward construction of the 2-ethylpiperidine skeleton followed by conversion to its hydrochloride salt. These routes are often favored for their efficiency and simplicity in producing racemic mixtures of the target compound.

A primary and industrially significant method for synthesizing 2-ethylpiperidine is the catalytic hydrogenation of 2-ethylpyridine (B127773). This process involves the reduction of the aromatic pyridine (B92270) ring to the corresponding saturated piperidine (B6355638) ring. The reaction is typically carried out under hydrogen pressure in the presence of a metal catalyst. nih.govdtic.mil

Commonly used catalysts for this transformation include transition metals such as nickel, platinum, or rhodium, often supported on carbon. nih.govorganic-chemistry.org The reaction conditions, such as temperature and pressure, can be optimized to achieve high conversion rates. For instance, hydrogenation can be performed using a nickel catalyst at elevated temperatures (170-200°C) or with other agents like sodium in ethanol. dtic.mil More recent methods have explored catalysts like rhodium on carbon (Rh/C) in water at milder conditions (e.g., 80°C, 5 atm H₂). organic-chemistry.org

Once the hydrogenation is complete, the resulting 2-ethylpiperidine base is treated with hydrochloric acid (HCl). This acid-base reaction protonates the nitrogen atom of the piperidine ring, leading to the formation of the stable, crystalline 2-ethylpiperidine hydrochloride salt, which can then be isolated and purified.

Another synthetic route involves the use of a protecting group on the piperidine nitrogen, which is later removed to yield the final product. While specific examples detailing oxalamic ester intermediates for 2-ethylpiperidine are not widespread, the strategy is analogous to the deprotection of other N-acyl groups, such as N-acetyl groups. commonorganicchemistry.com In such a synthesis, the piperidine nitrogen is first acylated to form an N-oxalamic ester. This protecting group can facilitate certain synthetic transformations or purifications.

The final step is the deprotection, which is typically achieved through acidic or basic hydrolysis. For the formation of the hydrochloride salt, an acidic workup is employed. commonorganicchemistry.com Treatment with a strong acid, such as hydrochloric acid, at elevated temperatures serves a dual purpose: it cleaves the N-acyl (oxalamic ester) bond and simultaneously protonates the newly freed piperidine nitrogen to form 2-ethylpiperidine hydrochloride. commonorganicchemistry.com This method, however, often requires harsh conditions which may not be suitable for substrates with acid-sensitive functional groups.

Asymmetric Synthesis and Enantiomeric Resolution of 2-Ethylpiperidine

For applications requiring enantiomerically pure forms of 2-ethylpiperidine, methods involving asymmetric synthesis or the resolution of racemic mixtures are employed. These strategies are crucial for producing specific (R)- or (S)-enantiomers.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer over the other. nih.govmdpi.com For a racemic mixture of a 2-ethylpiperidine derivative (e.g., an N-acetylated form or an ester precursor), an enzyme can selectively hydrolyze or acylate one enantiomer, leaving the other enantiomer unreacted. google.comresearchgate.net

For example, in a hydrolysis reaction, the enzyme would convert one enantiomer of an N-acyl-2-ethylpiperidine to 2-ethylpiperidine, while the other enantiomer remains acylated. The resulting mixture of the free amine and the acylated amine can then be separated by standard chemical techniques. The choice of enzyme, solvent, and reaction conditions (like pH and temperature) is critical to achieving high enantiomeric excess (ee). nih.gov

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of Piperidine Derivatives This table presents generalized data based on findings for analogous piperidine compounds to illustrate the principle.

| Enzyme | Substrate Type | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lipase (B570770) from Candida rugosa | Racemic N-acyl piperidine | Hydrolysis | >95% for one enantiomer | mdpi.com |

| Lipase B from Candida antarctica (CAL-B) | Racemic piperidine alcohol | Transesterification | >99% for acylated product | researchgate.net |

| Leucine Aminopeptidase (LAP) | N-Ts-2-hydroxymethylpiperidine acetate | Hydrolysis | Variable, up to 37% | nih.gov |

Chiral auxiliaries are optically active compounds that are temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively. wikipedia.orgyoutube.com This strategy is widely used to synthesize enantiomerically pure compounds. researchgate.netnih.gov In the context of 2-ethylpiperidine synthesis, a chiral auxiliary can be attached to a piperidine precursor to control the stereochemistry of a subsequent C-C bond-forming reaction, such as alkylation.

A common class of chiral auxiliaries is the Evans oxazolidinones. researchgate.netsantiago-lab.com The synthesis would involve acylating an appropriate chiral oxazolidinone with a carboxylic acid derivative that will become the piperidine ring. The steric bulk of the auxiliary then directs the addition of an ethyl group to one face of the molecule, leading to a high degree of diastereoselectivity. wikipedia.org After the desired stereocenter is set, the chiral auxiliary is cleaved and can often be recovered for reuse, yielding the enantiomerically enriched 2-ethylpiperidine derivative. santiago-lab.com

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Key Feature | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol, Alkylation | High diastereoselectivity due to sterically directing substituents. | researchgate.net |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder, Michael Addition | Rigid bicyclic structure provides excellent stereocontrol. | wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a stable chelated enolate, directing alkylation. | wikipedia.org |

| tert-Butanesulfinamide | Addition to Imines | Forms chiral amines with high enantiomeric purity. | wikipedia.org |

A highly efficient and atom-economical method for synthesizing chiral 2-substituted piperidines is the catalytic asymmetric hydrogenation of the corresponding pyridine derivatives. nih.govwikipedia.org This approach directly creates the chiral center during the reduction of the aromatic ring. Transition metal catalysts, particularly those based on iridium (Ir) and ruthenium (Ru), complexed with chiral ligands are employed for this purpose. thieme-connect.denih.govnih.gov

For the synthesis of chiral 2-ethylpiperidine, 2-ethylpyridine or its activated pyridinium (B92312) salt is used as the substrate. The catalyst system, typically consisting of a metal precursor and a chiral phosphine (B1218219) ligand (e.g., DIOP, BINAP derivatives), facilitates the enantioselective addition of hydrogen across the pyridine ring. wikipedia.org These reactions can achieve high yields and excellent enantioselectivities (ee > 90%). wikipedia.org A key advantage is the ability to tolerate various functional groups on the substrate. The resulting chiral 2-ethylpiperidine can then be converted to its hydrochloride salt.

Table 3: Research Findings on Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium Salts | Not asymmetric (used for transfer hydrogenation) | High | dicp.ac.cn |

| Iridium(I) / Chiral Phosphine / I₂ | Activated 2-Alkylpyridiniums | High | Good | wikipedia.org |

| Cationic Ruthenium Complex | 2,7-Disubstituted 1,8-Naphthyridines | up to 99% | Good to Excellent | thieme-connect.de |

| Ru-DTBM-segphos | 2-Pyridyl Substituted Alkenes | High | High | nih.govacs.org |

Derivatization and Functionalization Reactions of 2-Ethylpiperidine Moieties

The inherent reactivity of the piperidine ring, particularly the nitrogen atom, allows for a wide range of derivatization and functionalization reactions. These transformations are crucial for modifying the physicochemical properties and biological activities of 2-ethylpiperidine-containing molecules.

N-Alkylation Strategies for Diverse Piperidine Architectures

N-alkylation is a fundamental transformation in the synthesis of piperidine derivatives, enabling the introduction of various alkyl groups onto the nitrogen atom. This modification can significantly impact the molecule's basicity, lipophilicity, and pharmacological profile.

Commonly, N-alkylation is achieved through the reaction of the parent piperidine with an alkyl halide. acsgcipr.orgresearchgate.net The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. acsgcipr.org To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate or sodium bicarbonate is often employed. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently used. researchgate.net

Alternative methods for N-alkylation include reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. This approach is particularly useful for introducing more complex alkyl groups. Another strategy involves the reaction of amines with ethylene (B1197577), catalyzed by an alkali-metal salt of the amine, to produce N-ethylated amines. orgsyn.org For instance, N-ethylpiperidine has been synthesized by reacting piperidine with ethylene using a sodium salt of the amine as a catalyst. orgsyn.org

The reactivity of the alkylating agent and the steric hindrance around the piperidine nitrogen can influence the efficiency of the N-alkylation reaction. For more complex substrates or less reactive alkylating agents, stronger bases like sodium hydride may be required. researchgate.net It is also important to control the stoichiometry of the reactants to avoid the formation of quaternary ammonium (B1175870) salts, which can occur if an excess of the alkyl halide is used. researchgate.net

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| Piperidine, Alkyl bromide/iodide | Anhydrous acetonitrile, slow addition of alkyl halide | N-alkylpiperidinium salt | Not specified | researchgate.net |

| Piperidine, Ethylene | Sodium salt of piperidine (catalyst), 100°C | N-ethylpiperidine | 77-83% | orgsyn.org |

| Piperidine, Alkylating agent | K2CO3, dry DMF, room temperature | N-alkylpiperidine | Not specified | researchgate.net |

| Piperidine, Alkylating agent | NaH, dry DMF, 0°C to room temperature | N-alkylpiperidine | Not specified | researchgate.net |

| Phenylacetamide, Benzyl alcohol | 65 wt.-%Ni/SiO2–Al2O3 (10 mol-%), K2CO3 (10 mol-%), neat, 175 °C | N-benzyl-2-phenylacetamide | 98% | researchgate.net |

Nucleophilic Substitution Reactions on Substituted Piperidine Scaffolds

Nucleophilic substitution reactions are pivotal in modifying the piperidine ring itself, allowing for the introduction of various functional groups at different positions. These reactions can occur on pre-functionalized piperidine rings or on precursors that will ultimately form the piperidine structure.

In the context of substituted pyridinium ions, which can be precursors to piperidines, they can undergo nucleophilic aromatic substitution (SNAr) reactions. For example, the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol (B129727) has been studied, revealing a mechanism that involves rate-determining deprotonation of an addition intermediate. nih.govrsc.org The reactivity in these reactions is influenced by the leaving group, with a general trend of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.org

Furthermore, nucleophilic substitution at the 3-position of piperidines can sometimes lead to ring contraction, forming substituted pyrrolidines through an intermediate aziridine. youtube.com Conversely, nucleophilic substitutions on activated hydroxyethylpyrrolidines can result in ring expansion to yield 3-substituted piperidines. youtube.com The regioselective alkylation at the 3-position of piperidine has been achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form an enamine. This enamine can then be alkylated with various alkyl halides. odu.edu

| Reactants | Nucleophile | Conditions | Key Findings | Reference |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | Rate-determining deprotonation of addition intermediate. Reactivity order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. | nih.govrsc.org |

| p-Substituted bromobenzenes | Piperidine | Not specified | Study of reaction rates. | acs.org |

| Pentafluoropyridine | Piperazine | Na2CO3, acetonitrile | Nucleophilic substitution at the 4-position of pentafluoropyridine. | researchgate.net |

| Piperidine | Alkyl halides | Conversion to N-chloropiperidine, dehydrohalogenation, then alkylation | Regioselective 3-alkylation of piperidine. | odu.edu |

Palladium-Catalyzed Cyclization Pathways for Nitrogen Heterocycles

Palladium-catalyzed reactions are powerful tools for the synthesis of nitrogen heterocycles, including piperidine and its derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step, leading to complex molecular architectures from relatively simple starting materials.

One such approach is the palladium-catalyzed intramolecular coupling of amino-tethered vinyl halides and ketone enolates. acs.org This methodology allows for the synthesis of nitrogen heterocycles with an exocyclic alkylidene side chain. The reaction is believed to proceed through oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by enolization, formation of a palladacycle, and subsequent reductive elimination. acs.org Vinyl iodides have been shown to be generally more effective than vinyl bromides in these cyclizations. acs.org

Another strategy involves the palladium(II)-catalyzed cyclization of unsaturated amides. acs.org This method provides access to both five- and six-membered nitrogen heterocycles. More recent advancements include palladium-catalyzed cascade reactions, such as the C(sp³)–H arylation and amidation of N-aryl propionamides with aryl iodides to produce 4-aryl-2-quinolinones. mdpi.com Furthermore, palladium-catalyzed reactions of 2-allylaniline (B3051291) derivatives with 1,2-dihalobenzene electrophiles can generate polycyclic nitrogen heterocycles through a tandem intra/intermolecular N-arylation/alkene carboamination process. umich.edu

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium | Amino-tethered vinyl halides and ketone enolates | Intramolecular coupling | Nitrogen heterocycles with alkylidene side chain | acs.org |

| Palladium(II) | Unsaturated amides | Cyclization | Five- and six-membered nitrogen heterocycles | acs.org |

| Palladium | 2-Allylaniline derivatives and 1,2-dihalobenzene electrophiles | Tandem N-arylation/alkene carboamination | Polycyclic nitrogen heterocycles | umich.edu |

| Palladium(II) | N-aryl propionamides and aryl iodides | Cascade C-H arylation and amidation | 4-Aryl-2-quinolinones | mdpi.com |

Selective Reductive Transformations of Piperidine Ring Systems

Selective reduction of the piperidine ring or its precursors is a key strategy for accessing various substituted piperidines. These transformations can involve the hydrogenation of pyridine or pyridinium salts, or the reductive ring opening of other heterocyclic systems.

The catalytic hydrogenation of pyridines or pyridinium salts over catalysts like platinum oxide or rhodium on carbon is a common method for producing fully saturated piperidines. youtube.comorganic-chemistry.org For instance, a rhodium-on-carbon catalyst can effectively hydrogenate aromatic rings, including pyridine, at 80°C in water under 5 atm of H₂ pressure. organic-chemistry.org Another approach utilizes ammonium formate (B1220265) and palladium on carbon for the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

More recently, a rhodium-catalyzed transfer hydrogenation of pyridinium salts has been developed to access N-(hetero)aryl piperidines. acs.org This reductive transamination process involves the initial reduction of the pyridinium ion with formic acid to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an exogenous amine. acs.org

Furthermore, novel synthetic routes involve oxidative ring cleavage of cyclic olefins followed by a ring-closing reductive amination. nih.govresearchgate.net For example, substituted indenes or cyclopentenes can be oxidatively cleaved to form diformyl intermediates, which then undergo cyclization with a chiral primary amine via a reductive amination protocol to yield stereocontrolled tetrahydroisoquinoline or piperidine derivatives. nih.govresearchgate.net The regioselective and stereoselective reductive ring-opening of cyclopropanes fused to a tetrahydropyridine (B1245486) ring has also been used to prepare 3-substituted piperidine analogues. nih.gov

| Starting Material | Reagents and Conditions | Transformation | Product | Reference |

| Pyridines/Pyridinium salts | H₂, Platinum oxide or Rhodium/Carbon catalyst | Catalytic hydrogenation | Piperidines | youtube.comorganic-chemistry.org |

| Pyridine N-oxides | Ammonium formate, Palladium/Carbon | Reduction | Piperidines | organic-chemistry.org |

| Pyridinium salts | Formic acid, Rhodium catalyst, exogenous amine | Reductive transamination | N-(hetero)aryl piperidines | acs.org |

| Substituted indenes/cyclopentenes | Oxidative cleavage, then chiral primary amine and reductive amination | Oxidative ring opening/ring closing | Tetrahydroisoquinolines/Piperidines | nih.govresearchgate.net |

| N-Boc-tetrahydropyridine | Cyclopropanation, then reductive ring opening | Indirect C3-functionalization | 3-Substituted piperidines | nih.gov |

N-Dealkylation Protocols for Amine Transformations

N-dealkylation, the removal of an alkyl group from a tertiary amine, is a crucial transformation in synthetic and medicinal chemistry, often required for the synthesis of drug metabolites or to modify the pharmacological properties of a molecule. nih.govnih.gov

A classic method for N-demethylation is the von Braun reaction, which uses cyanogen (B1215507) bromide to cleave the N-alkyl group, forming a cyanamide (B42294) intermediate that can be subsequently hydrolyzed or reduced to the secondary amine. nih.gov Another widely used method involves the use of chloroformate esters, such as phenyl or ethyl chloroformate. nih.gov The reaction proceeds through a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine. Propargyl chloroformate has also been shown to be effective for the N-dealkylation of substituted N-alkyl pyrrolidines and piperidines. researchgate.net

More recently, photoredox catalysis has emerged as a mild and functional group-tolerant method for the N-dealkylation of tertiary amines. acs.org This approach utilizes visible light and a photocatalyst to promote the dealkylation process, and has been successfully applied to the N-dealkylation of N-ethyl morpholine (B109124) and N-ethyl piperidine. acs.org These modern methods offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional techniques. acs.org

| Method | Reagents | Key Features | Reference |

| Von Braun Reaction | Cyanogen bromide | Forms a cyanamide intermediate. | nih.gov |

| Chloroformate Method | Phenyl, ethyl, or propargyl chloroformate | Proceeds through a carbamate intermediate. | nih.govresearchgate.net |

| Photoredox Catalysis | Photocatalyst, visible light | Mild conditions, high functional group tolerance. | acs.org |

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms in Piperidine (B6355638) Ring Formation

The formation of the piperidine ring, the core structure of 2-ethylpiperidine (B74283), can be achieved through various synthetic routes, each with its own distinct mechanism. A prevalent method involves the catalytic hydrogenation of 2-ethylpyridine (B127773). This process typically utilizes transition metal catalysts, such as platinum oxide or ruthenium complexes, to facilitate the reduction of the pyridine (B92270) ring. google.com The reaction proceeds through the addition of hydrogen across the double bonds of the aromatic ring, leading to the saturated piperidine structure.

Another important mechanistic pathway is the intramolecular cyclization of acyclic precursors. For instance, the reductive cyclization of amino acetals, formed from a nitro-Mannich reaction, provides a method to construct the piperidine ring. mdpi.com The stereochemistry of the final product is controlled by the diastereoselective Mannich reaction in the initial step. mdpi.com Radical cyclizations of 1,6-enynes also offer a route to piperidine derivatives, proceeding through a 6-endo-dig reductive hydroamination/cyclization cascade. mdpi.com The regioselectivity of such reactions can sometimes be influenced by the solvent, with different solvents favoring either 6-endo or 5-exo cyclization pathways. mdpi.com

Furthermore, multicomponent reactions provide an efficient means to assemble the piperidine scaffold. These reactions, such as the Knoevenagel-Michael-Mannich cyclization cascade, can involve the in-situ formation of reactive intermediates like pyridinium (B92312) ylides, leading to highly substituted piperidine derivatives. researchgate.net The reaction sequence often involves a series of rapid bond-forming events followed by a slower dehydration and isomerization to yield the final product. researchgate.net

The formation of 2-ethylpiperidine hydrochloride specifically can also be achieved through a one-step synthesis from piperidine and ethylene (B1197577) chlorohydrin, followed by treatment with thionyl chloride in an inert solvent like toluene. google.com This process involves the initial hydroxyethylation of piperidine, followed by chlorination to yield the desired hydrochloride salt which crystallizes from the reaction mixture. google.com

Principles of Stereochemical Control in 2-Ethylpiperidine Synthesis

The control of stereochemistry is a critical aspect of synthesizing 2-ethylpiperidine, particularly when targeting specific enantiomers or diastereomers with desired biological activities. Asymmetric hydrogenation is a powerful tool for achieving high enantioselectivity. mdma.ch This technique often employs chiral catalysts, such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. mdma.chpitt.edu The stereochemical outcome is not necessarily determined by the initial binding preference of the substrate to the catalyst, but rather by the higher reactivity of the minor diastereomeric catalyst-substrate adduct. pitt.edu

Detailed kinetic and spectroscopic studies of asymmetric hydrogenation have revealed intriguing mechanistic details. For example, in the Ru-catalyzed hydrogenation of certain pyridyl-substituted alkenes, the addition of H2 is the rate-determining step, while the alkene insertion is the enantio-determining step. nih.gov These studies have also uncovered phenomena such as substrate-mediated H/D exchange, highlighting the complex interplay between the catalyst, substrate, and solvent. nih.gov

Beyond asymmetric hydrogenation, other strategies for stereochemical control include the use of chiral auxiliaries and substrate-controlled reactions. For instance, the diastereoselective Michael addition utilizing Evans' auxiliary has been successfully applied in the multi-kilogram scale synthesis of bipiperidine fragments. researchgate.net Similarly, the conjugate addition of homochiral lithium amides to α,β-unsaturated esters can establish the stereochemistry at the 2-position of the piperidone ring with high diastereoselectivity. researchgate.net

The synthesis of polysubstituted piperidines with multiple stereocenters presents a significant challenge. nih.gov Boronyl radical-catalyzed (4+2) cycloaddition reactions have emerged as a promising method to access densely substituted piperidines with high diastereoselectivity. nih.gov This approach utilizes commercially available diboron (B99234) compounds and a simple catalyst system under metal-free conditions. nih.gov

The following table summarizes key methods for stereochemical control in the synthesis of 2-ethylpiperidine and its derivatives:

| Method | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Hydrogenation | Ru- or Rh-complexes with chiral phosphine ligands | High enantioselectivity | mdma.chpitt.edu |

| Diastereoselective Michael Addition | Evans' auxiliary | High diastereoselectivity | researchgate.net |

| Conjugate Addition | Homochiral lithium amides | Establishes stereochemistry at C2 | researchgate.net |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Diboron compounds | High diastereoselectivity for polysubstituted piperidines | nih.gov |

Regioselectivity and Diastereoselectivity in Derivative Synthesis

The synthesis of derivatives of 2-ethylpiperidine often requires precise control over both regioselectivity and diastereoselectivity. Regioselectivity dictates the position of new functional groups on the piperidine ring, while diastereoselectivity controls the relative stereochemistry of multiple chiral centers.

In the context of piperidine ring formation, intramolecular aza-Michael reactions can be controlled to produce either 2,5- or 2,6-substituted piperidines with high diastereoselectivity. mdpi.com The choice of catalyst, such as a quinoline (B57606) organocatalyst with a trifluoroacetic acid co-catalyst, can influence the enantioselectivity of the reaction. mdpi.com Similarly, carbene-catalyzed intramolecular aza-Michael reactions have been shown to afford good enantioselectivity and high yields. mdpi.com

The synthesis of polysubstituted piperidines often relies on methods that can simultaneously control both regio- and diastereoselectivity. The boronyl radical-catalyzed (4+2) cycloaddition mentioned earlier is a prime example, delivering piperidines with dense substitution at the 3, 4, and 5-positions with high yield and diastereoselectivity. nih.gov The mechanism is proposed to involve the ring-opening of an azetidine (B1206935) as the rate-limiting step. nih.gov

Palladium-catalyzed reactions have also been employed for the regioselective and diastereoselective synthesis of piperidine derivatives. For example, the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes using a palladium catalyst yields 6-endo-cyclized piperidines with moderate diastereomeric ratios. mdpi.com The steric hindrance of the ligand can play a crucial role in determining the regioselectivity of such reactions. mdpi.com

The following table highlights examples of regioselective and diastereoselective syntheses of piperidine derivatives:

| Reaction Type | Catalyst/Reagent | Outcome | Reference |

| Intramolecular aza-Michael Reaction | Quinoline organocatalyst/TFA | Enantiomerically enriched 2,5- and 2,6-substituted piperidines | mdpi.com |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Diboron compounds | Regio- and diastereoselective synthesis of 3,4,5-polysubstituted piperidines | nih.gov |

| Palladium-Catalyzed Aminotrifluoromethanesulfinyloxylation | Palladium catalyst | 6-endo-cyclized piperidines with moderate diastereoselectivity | mdpi.com |

| Diastereoselective Reductive Cyclization | - | Control of stereochemistry retained from initial nitro-Mannich reaction | mdpi.com |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Chiral Auxiliary in Enantioselective Organic Transformations

The development of efficient methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral piperidine (B6355638) derivatives have emerged as valuable tools in this endeavor, functioning as chiral auxiliaries to control the stereochemical outcome of chemical reactions. For instance, the asymmetric synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved with excellent enantioselectivity through copper-catalyzed cyclizative aminoboration. researchgate.net This method highlights the importance of chiral N-heterocycles like piperidines as privileged structural motifs in drug discovery. researchgate.net

In a similar vein, the enantioselective synthesis of 2-alkyl piperidine derivatives has been accomplished via the asymmetric reduction of pyridinium (B92312) salts. nih.gov An Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using the ligand MeO-BoQPhos has yielded high levels of enantioselectivity. nih.gov The resulting enantioenriched piperidines are valuable precursors for biologically active molecules, including fused tricyclic structures. nih.gov

Furthermore, the concept of dynamic resolution has been applied to the asymmetric synthesis of 2-substituted piperidines. researchgate.net Proton abstraction of N-tert-butoxycarbonyl-piperidine provides a racemic organolithium that can be resolved using a chiral ligand, leading to enantiomerically enriched products. researchgate.net This method has been successfully used in the synthesis of the alkaloid (+)-beta-conhydrine. researchgate.net While these examples showcase the potential of the piperidine scaffold, the direct application of 2-ethylpiperidine (B74283) hydrochloride as a chiral auxiliary in these specific transformations requires further investigation. However, the principles established with other substituted piperidines provide a strong foundation for its potential use.

The utility of chiral auxiliaries is also demonstrated in the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), where (R)-2-phenylglycinol, a related chiral amine, is used in a Strecker reaction to produce enantioenriched BCP-α-amino acids. nih.gov This strategy underscores the role of chiral amines in establishing stereocenters in complex molecules. nih.gov

Utilization as a Fundamental Building Block and Intermediate in Fine Chemical Synthesis

Chemical building blocks are essential components in the synthesis of more complex molecules, serving as foundational skeletons to which further functionality can be added. lifechemicals.comamerigoscientific.com Piperidine derivatives are recognized as important nitrogen-containing heterocyclic building blocks with broad applications in the synthesis of biologically active compounds and pharmaceuticals. sciencedaily.com

2-Ethylpiperidine hydrochloride, with its defined stereochemistry and reactive sites, serves as a valuable building block for the synthesis of more intricate molecules. It is utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals. The synthesis of 2-ethylphenylhydrazine hydrochloride from 2-ethylaniline (B167055) in a continuous-flow reactor highlights the industrial relevance of such derivatives. researchgate.net This process, involving the in-situ generation of a diazonium salt intermediate and its subsequent reduction, demonstrates an efficient route to valuable chemical intermediates. researchgate.net

The versatility of the piperidine ring allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions, further expanding its utility as a building block. The development of methods for the direct C-H functionalization of piperidines opens new avenues for creating diverse molecular architectures from this fundamental scaffold. nih.gov

Catalytic Roles in Organic Reactions

Piperidine and its derivatives can also function as catalysts in a variety of organic reactions. Their basic nature and ability to participate in hydrogen bonding and other non-covalent interactions make them effective organocatalysts. For instance, piperidine derivatives have been employed in catalytic systems for the hydrogenation of pyridine (B92270) derivatives to the corresponding piperidines. nih.gov Various metal-based catalysts, including cobalt, ruthenium, and iridium, have been used in conjunction with piperidine-related ligands for these transformations. nih.gov

The catalytic activity of piperidine derivatives extends to stereoselective synthesis. Iridium(I) catalysts containing P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov This approach provides a route to enantiomerically enriched piperidines, which are valuable chiral building blocks. nih.gov

Furthermore, piperidine derivatives have shown catalytic activity in other types of reactions. For example, they can be involved in cascade reactions, where multiple chemical transformations occur in a single pot. nih.gov The ability of piperidine-containing catalysts to be recycled and reused is another important aspect of their catalytic application, contributing to more sustainable chemical processes. researchgate.netresearchgate.net

Contributions to Functional Material Development

The unique properties of piperidine derivatives also lend themselves to the development of advanced functional materials. These applications span from protecting metals from corrosion to forming the basis of sophisticated metal complexes with tailored properties.

The prevention of metal corrosion is a critical aspect of industrial maintenance and safety. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective layer. biointerfaceresearch.comnih.gov Piperidines and their derivatives have been extensively studied as corrosion inhibitors for metals like mild steel in acidic environments. biointerfaceresearch.comresearchgate.nettaylorfrancis.comresearchgate.net

The inhibitory effect of piperidine derivatives is influenced by factors such as the presence of substituent groups, the concentration of the inhibitor, and the nature of the corrosive medium. researchgate.nettaylorfrancis.com Studies have shown that the inhibition efficiency of piperidine derivatives increases with their concentration. biointerfaceresearch.comresearchgate.net The adsorption of these molecules on the metal surface can occur through physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm. biointerfaceresearch.comresearchgate.net

Electrochemical studies have revealed that piperidine derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. researchgate.net The presence of these inhibitors increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface, indicating the formation of a protective film. researchgate.netresearchgate.net The following table summarizes the inhibition efficiency of a piperidine derivative in a corrosive environment.

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 1.2 | 0 |

| 100 | 0.4 | 66.7 |

| 200 | 0.25 | 79.2 |

| 300 | 0.15 | 87.5 |

| 400 | 0.1 | 91.7 |

| 500 | 0.08 | 93.3 |

Data adapted from a study on a piperidine derivative as a corrosion inhibitor for mild steel in 1 M HCl. The specific derivative in the study is N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP). biointerfaceresearch.com

The ability of piperidine derivatives to chelate with metal ions makes them excellent candidates for ligand design in coordination chemistry. researchgate.nettaylorfrancis.com The resulting metal complexes have a wide range of applications, from catalysis to materials science. nih.gov

For example, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with Mg(II), Zn(II), and Group IV metal centers. rsc.orgrsc.org These complexes have been characterized in both solution and solid-state, revealing different coordination geometries depending on the nature of the ligand. rsc.orgrsc.org The rigidity of the piperidine ring can influence the stability and structure of the resulting metal complexes. mdpi.com For instance, the presence of a piperidine heterocyclic ring can induce greater rigidity in Mn(II) complexes, leading to higher stability. mdpi.com

These metal complexes have shown catalytic activity in various reactions, such as the ring-opening polymerization of rac-lactide. rsc.orgrsc.org The catalytic performance of these complexes is influenced by the coordination environment around the metal center, which can be fine-tuned by modifying the ligand structure. rsc.orgrsc.org The following table presents data on the coordination of a piperidine-based ligand with a metal center.

| Metal Ion | Ligand | Coordination Geometry | Application |

| Mn(II) | AMPTA | Octahedral | MRI Contrast Agent Research |

| Ti(IV) | Salan-type ligand based on 2-(aminomethyl)piperidine | Pseudo-octahedral | Catalyst for Ring-Opening Polymerization |

| Zr(IV) | Salan-type ligand based on 2-(aminomethyl)piperidine | Pseudo-octahedral | Catalyst for Ring-Opening Polymerization |

Data adapted from studies on piperidine-based ligands for metal complexes. rsc.orgmdpi.com

Spectroscopic and Computational Characterization of 2 Ethylpiperidine Hydrochloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and characterization of 2-Ethylpiperidine (B74283) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide complementary information to elucidate its chemical structure and confirm its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. core.ac.ukbbhegdecollege.com By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. core.ac.uk This allows for the unambiguous assignment of the compound's structure.

For 2-Ethylpiperidine, the hydrochloride salt of 2-ethylpiperidine, the proton NMR (¹H NMR) spectrum displays characteristic signals corresponding to the protons of the ethyl group and the piperidine (B6355638) ring. chemicalbook.com Similarly, the carbon-13 NMR (¹³C NMR) spectrum shows distinct peaks for each unique carbon atom in the molecule. nih.gov The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are key parameters obtained from NMR spectra that aid in structural confirmation. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for 2-Ethylpiperidine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 0.8 - 1.0 | Triplet, corresponding to the methyl (CH₃) group of the ethyl side chain. |

| ¹H | 1.2 - 1.9 | Multiplets, arising from the methylene (B1212753) (CH₂) groups of the piperidine ring and the ethyl side chain. |

| ¹H | 2.5 - 3.5 | Multiplets, corresponding to the protons adjacent to the nitrogen atom in the piperidine ring. |

| ¹³C | 10 - 15 | Signal for the methyl (CH₃) carbon of the ethyl group. |

| ¹³C | 20 - 35 | Signals for the methylene (CH₂) carbons of the piperidine ring and the ethyl group. |

| ¹³C | 45 - 60 | Signals for the carbons adjacent to the nitrogen atom. |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the accurate determination of a molecule's elemental composition. nih.govresearchgate.net It measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of the molecular formula. researchgate.net This is particularly valuable for confirming the identity of a compound and distinguishing it from others with the same nominal mass. nih.gov

In the analysis of 2-Ethylpiperidine hydrochloride, HRMS provides the exact mass of the protonated molecule [M+H]⁺, which is 2-ethylpiperidine. This experimental value can then be compared to the theoretically calculated mass for the chemical formula C₇H₁₆N⁺, providing strong evidence for the compound's identity. nist.govnist.gov The high resolution of this technique enables the differentiation of isotopes and provides confidence in the assigned molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orglumenlearning.com The technique is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. copbela.org The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), which serves as a molecular "fingerprint."

For 2-Ethylpiperidine hydrochloride, the IR spectrum exhibits characteristic absorption bands that confirm the presence of its key functional groups. The broad absorption in the region of 2700-3000 cm⁻¹ is indicative of the N-H stretch of the protonated amine (ammonium salt). The absorptions in the 2850-2960 cm⁻¹ range are due to C-H stretching vibrations of the alkane portions of the molecule. libretexts.orglibretexts.org The presence of a band around 1600 cm⁻¹ can be attributed to N-H bending vibrations. lumenlearning.com The IR spectrum of piperidine hydrochloride itself shows characteristic peaks that can be compared for structural confirmation. chemicalbook.com

Table 2: Key IR Absorption Bands for 2-Ethylpiperidine Hydrochloride

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N⁺-H stretch (ammonium salt) | 2700 - 3000 (broad) |

| C-H stretch (alkane) | 2850 - 2960 |

| N-H bend | ~1600 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of 2-Ethylpiperidine hydrochloride and for determining the enantiomeric excess (ee) of its chiral forms. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes. heraldopenaccess.us

Purity analysis by HPLC or GC involves separating the main compound from any impurities. The area of the peak corresponding to 2-Ethylpiperidine hydrochloride relative to the total area of all peaks provides a quantitative measure of its purity.

Since 2-Ethylpiperidine is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers, (R)- and (S)-2-Ethylpiperidine. chemspider.comamerigoscientific.com Chiral chromatography, a specialized form of HPLC or GC, is used to separate these enantiomers. uma.esgimitec.com By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to their separation and allowing for the determination of the enantiomeric excess, which is a measure of the purity of a single enantiomer. heraldopenaccess.usheraldopenaccess.us

Theoretical and Computational Chemistry Studies

In addition to experimental techniques, theoretical and computational methods play a significant role in understanding the properties of 2-Ethylpiperidine hydrochloride at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.comwsu.edu DFT calculations can provide valuable insights into various molecular properties, including optimized geometry, electronic stability, and the distribution of electron density. researchgate.netnih.gov

For 2-Ethylpiperidine hydrochloride, DFT calculations can be used to model its three-dimensional structure and to analyze its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for nucleophilic and electrophilic attack. researchgate.net These computational studies complement experimental findings and provide a deeper understanding of the chemical behavior of 2-Ethylpiperidine hydrochloride.

Molecular Docking Investigations of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as 2-Ethylpiperidine hydrochloride, might interact with a biological target, typically a protein or enzyme.

Specific molecular docking studies involving 2-Ethylpiperidine hydrochloride as a ligand were not found in the surveyed literature. However, the principles of molecular docking can be applied to hypothesize its potential binding modes. The process involves defining a binding site on a target protein and then computationally sampling different conformations and orientations of the ligand within that site. A scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol.

For 2-Ethylpiperidine hydrochloride, key features for molecular interactions would include the positively charged ammonium (B1175870) group, which can form strong hydrogen bonds and electrostatic interactions with negatively charged or polar amino acid residues (e.g., Aspartate, Glutamate, or the backbone carbonyl oxygen). The ethyl group and the piperidine ring provide a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

In studies on similar heterocyclic compounds, such as sulfonamide derivatives of piperidine, molecular docking has been employed to predict their binding to specific enzymes. researchgate.net These studies often report the binding energies and identify the key amino acid residues involved in the interaction, providing a rationale for the compound's biological activity.

Table 2: Hypothetical Molecular Docking Parameters for 2-Ethylpiperidine Hydrochloride with a Target Protein

| Parameter | Value |

| Target Protein | Not specified |

| Binding Energy (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Types of Interactions | Hydrogen bonds, electrostatic interactions, hydrophobic interactions |

This table is for illustrative purposes as no specific molecular docking studies for 2-Ethylpiperidine hydrochloride were found.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of chemical reactions. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, thus mapping out the entire reaction pathway. nih.govnih.gov

For 2-Ethylpiperidine hydrochloride, quantum chemical calculations could be used to investigate various potential reactions, such as its synthesis, degradation, or metabolic pathways. The analysis typically involves locating the transition state structure for a given reaction step and calculating the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway.

While no specific reaction pathway analyses for 2-Ethylpiperidine hydrochloride have been published, computational studies on the thermochemistry of ethylpiperidines have been conducted. nist.gov Such studies often employ high-level quantum chemical methods to calculate enthalpies of formation and other thermodynamic properties, which are fundamental to understanding chemical reactivity.

A theoretical investigation into a reaction involving 2-Ethylpiperidine hydrochloride would involve the following steps:

Optimization of the geometries of the reactant(s) and product(s).

Identification of the transition state structure connecting the reactants and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Calculation of the energy difference between the transition state and the reactants to determine the activation energy.

These calculations provide a detailed, atomistic view of the reaction mechanism, which is invaluable for designing new synthetic routes or understanding the chemical stability of the compound.

Table 3: Hypothetical Reaction Pathway Analysis Parameters

| Reaction Parameter | Description | Value |

| Reaction Type | Not specified | |

| Reactant(s) | e.g., 2-Ethylpiperidine + HCl | Structure and Energy |

| Product(s) | e.g., 2-Ethylpiperidine Hydrochloride | Structure and Energy |

| Transition State | The highest energy point on the reaction coordinate | Structure and Energy |

| Activation Energy (Ea) | Energy barrier for the reaction | Data not available |

This table illustrates the type of data obtained from reaction pathway analysis; specific values for 2-Ethylpiperidine hydrochloride are not available.

Emerging Research Frontiers and Future Directions

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives, including 2-Ethylpiperidine (B74283) hydrochloride, is undergoing a green transformation. researchgate.net Researchers are actively developing new methods that are not only efficient but also environmentally benign. These innovative approaches aim to reduce the use of hazardous materials and minimize waste, aligning with the principles of green chemistry.

One promising area of research is the use of biocatalysts, such as enzymes, to drive chemical reactions. For instance, porcine pancreatic lipase (B570770) (PPL) has been successfully used as a biocatalyst in the synthesis of tetrasubstituted dihydrothiophenes, a process that traditionally relies on hazardous reagents like piperidine. mdpi.com This enzymatic approach offers a more sustainable alternative by operating under milder conditions and eliminating the need for toxic catalysts. mdpi.com

Another key development is the use of deep eutectic solvents (DESs) as green reaction media. researchgate.net A deep eutectic solvent made of glucose and choline (B1196258) chloride has proven effective in the preparation of 2,6-diaryl piperidine-4-ones. researchgate.net This method is noted for its high yields and atom economy, representing a significant step forward in sustainable chemical synthesis. researchgate.net

The hydrogenation of pyridine (B92270) rings is a fundamental method for producing piperidines. nih.gov Modern research focuses on making this process more efficient and selective. Catalytic systems involving metals like rhodium and palladium are being refined to operate under milder conditions, reducing energy consumption and improving the stereoselectivity of the reactions. nih.gov For example, rhodium catalysts have been effective in the synthesis of 3-substituted piperidines with fluorinated groups under less harsh conditions. nih.gov

Multicomponent reactions (MCRs) are also gaining traction as a sustainable synthetic route. nih.gov These reactions allow for the creation of complex molecules like piperidine derivatives in a single step from multiple starting materials, which is highly efficient. nih.gov The development of metal triflate-catalyzed nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines further expands the toolkit for synthesizing piperidine derivatives with high diastereoselectivity. acs.orgnih.gov

Table 1: Comparison of Traditional and Innovative Synthetic Methods for Piperidine Derivatives

| Feature | Traditional Methods | Innovative & Sustainable Methods |

| Catalysts | Often require harsh and toxic catalysts. | Utilize biocatalysts (e.g., lipases) and green catalysts (e.g., metal triflates). mdpi.comacs.orgnih.gov |

| Solvents | Frequently employ volatile and hazardous organic solvents. | Employ green solvents like deep eutectic solvents (DESs). researchgate.net |

| Reaction Conditions | Typically require high temperatures and pressures. | Operate under milder, more energy-efficient conditions. nih.gov |

| Efficiency | Can have lower atom economy and generate more waste. | Emphasize high atom economy and minimize waste through methods like multicomponent reactions. researchgate.netnih.gov |

| Selectivity | May offer limited control over stereoselectivity. | Achieve high stereo- and regioselectivity through advanced catalyst design. nih.gov |

Exploration of Novel Applications in Advanced Functional Materials

The unique structural characteristics of 2-Ethylpiperidine hydrochloride and its derivatives make them promising candidates for the development of advanced functional materials. The piperidine scaffold is a versatile building block found in a wide array of biologically active alkaloids and synthetic pharmaceuticals. mdpi.comencyclopedia.pub

In the realm of materials science, piperidine derivatives are being investigated for their optical properties. For example, organoammonium violurate salts containing a piperidinium (B107235) cation exhibit interesting solid-state colors, which have been studied using UV-vis spectroscopy and computational methods. taylorandfrancis.com These properties could be harnessed in the development of new pigments, sensors, or nonlinear optical materials.

Furthermore, the inherent biological activity of many piperidine-containing compounds opens doors for their use in functional materials with biomedical applications. For instance, tetracyclic bis-piperidine alkaloids (TcBPAs), isolated from marine sponges, exhibit significant antiproliferative activities against various cancer cell lines. mdpi.com This suggests the potential for incorporating these or similar piperidine structures into drug delivery systems or bioactive coatings for medical devices.

The antioxidant properties of some piperidine derivatives are also being explored. ajchem-a.com For example, certain piperidin-4-one oxime esters have shown antioxidant activity comparable to or better than standard antioxidants like butylated hydroxy anisole (B1667542) (BHA). ajchem-a.com Such compounds could be integrated into materials to prevent oxidative degradation or to create antioxidant surfaces.

Integration of Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry is becoming an indispensable tool in the study and development of 2-Ethylpiperidine hydrochloride and its derivatives. By combining machine learning with computational chemistry, researchers can gain predictive insights into chemical systems, accelerating the discovery and design of new molecules and materials. arxiv.orgresearchgate.netnih.gov

Density Functional Theory (DFT) calculations, for instance, have been used to understand the optical properties of organoammonium violurate salts containing piperidinium. taylorandfrancis.com These calculations help to elucidate the relationship between the molecular structure and the observed colors in the solid state. taylorandfrancis.com

Computational models are also being used to predict the outcomes of chemical reactions, guiding synthetic efforts and reducing the need for trial-and-error experimentation. mit.edu For example, models can predict whether certain reactants will successfully form a desired product under specific conditions by analyzing properties like frontier orbital energy. mit.edu This approach has been used to predict the synthesis of azetidines and could be applied to the synthesis of piperidine derivatives. mit.edu

In the context of drug discovery, computational methods are crucial for identifying and optimizing new drug candidates. nih.govnih.gov Virtual screening of large chemical databases allows for the rapid identification of molecules with high affinity for a specific biological target. nih.gov For piperidine-based compounds, computational studies have been used to identify potent ligands for sigma receptors, which are involved in various neurological processes. nih.gov These studies often involve preparing 3D structures of the ligands and using software to predict their binding interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylpiperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For substitution reactions, halogenated precursors (e.g., 2-chloropyridine derivatives) can react with ethylamine under reflux in ethanol at 80–100°C for 6–12 hours. Reductive amination may employ sodium cyanoborohydride (NaBH3CN) in methanol with a pH buffer (e.g., acetic acid) to stabilize intermediates. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation) .

Q. How should researchers characterize the structural and spectral properties of 2-Ethylpiperidine hydrochloride?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography to confirm chair conformation of the piperidine ring and hydrogen-bonded supramolecular structures .

- FT-IR/Raman spectroscopy to identify N–H stretching (2500–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).

- NMR (¹H/¹³C) for ethyl group signals (δ 1.0–1.5 ppm for CH3, δ 2.5–3.5 ppm for CH2) and piperidine ring protons (δ 1.5–2.5 ppm) .

Q. What are the recommended safety protocols for handling and storing 2-Ethylpiperidine hydrochloride?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does 2-Ethylpiperidine hydrochloride’s reactivity compare to other amines in lactonization or cyclization reactions?

- Methodological Answer : Kinetic studies (e.g., lactonization of MOFB) show 2-Ethylpiperidine has a rate constant (k₂) of ~6 mol⁻¹ sec⁻¹, significantly lower than piperidine (27.5 mol⁻¹ sec⁻¹) due to steric hindrance from the ethyl group. To assess reactivity, perform time-resolved UV-Vis spectroscopy under controlled conditions (e.g., dioxane solvent, 21°C) and compare with reference amines .

Q. What computational approaches are suitable for modeling 2-Ethylpiperidine hydrochloride’s electronic properties?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps.

- Molecular Dynamics (MD) : Simulate solvation effects in water or ethanol using OPLS-AA force fields.

- Docking Studies : Explore binding affinities to biological targets (e.g., enzymes) with AutoDock Vina .

Q. How can researchers resolve contradictions in reported spectral data or reaction outcomes?

- Methodological Answer : Apply systematic review principles:

Data Aggregation : Compile NMR/IR data from PubChem, Acta Crystallographica, and peer-reviewed journals.

Sensitivity Analysis : Test variables (e.g., solvent polarity, temperature) to identify outliers.

Meta-Analysis : Use Cochrane guidelines to statistically evaluate discrepancies across studies .

Q. What methodologies are recommended for studying 2-Ethylpiperidine hydrochloride’s coordination chemistry?

- Methodological Answer : Synthesize metal complexes (e.g., Cu(II)) by refluxing equimolar ratios of 2-Ethylpiperidine hydrochloride and metal salts (e.g., CuCl₂) in methanol. Characterize using:

- Magnetic Susceptibility (Evans method) to determine metal oxidation states.

- EPR Spectroscopy for ligand-field symmetry analysis.

- Single-Crystal XRD to confirm geometry (e.g., octahedral vs. square planar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.